molecular formula C9H7BrN2O B184894 3-(Bromomethyl)-2-quinoxalinol CAS No. 62235-61-4

3-(Bromomethyl)-2-quinoxalinol

カタログ番号: B184894
CAS番号: 62235-61-4
分子量: 239.07 g/mol
InChIキー: SOTAKCFOTFCVSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Bromomethyl)-2-quinoxalinol is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromomethyl group at the 3-position and a hydroxyl group at the 2-position makes this compound a unique and versatile compound in organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-quinoxalinol typically involves the bromination of 2-quinoxalinol. One common method is the reaction of 2-quinoxalinol with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

化学反応の分析

Types of Reactions

3-(Bromomethyl)-2-quinoxalinol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation: The hydroxyl group at the 2-position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can be reduced to dihydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoxalinol derivatives.

    Oxidation: Formation of 2-quinoxalinone derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

科学的研究の応用

3-(Bromomethyl)-2-quinoxalinol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 3-(Bromomethyl)-2-quinoxalinol involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The quinoxaline ring can interact with aromatic residues in proteins, contributing to its biological activity.

類似化合物との比較

Similar Compounds

    2-Quinoxalinol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Methyl-2-quinoxalinol: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and biological properties.

    3-(Chloromethyl)-2-quinoxalinol:

Uniqueness

3-(Bromomethyl)-2-quinoxalinol is unique due to the presence of both a bromomethyl group and a hydroxyl group, which confer distinct reactivity and biological activity. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the hydroxyl group enhances binding interactions with biological targets. This combination makes this compound a valuable compound in various scientific research fields.

生物活性

3-(Bromomethyl)-2-quinoxalinol is a synthetic organic compound that belongs to the quinoxaline family. It is characterized by the presence of a bromomethyl group at the 3-position and a hydroxyl group at the 2-position, which contribute to its unique chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and applications in medicinal chemistry.

The synthesis of this compound typically involves bromination of 2-quinoxalinol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This process results in selective bromination at the 3-position, yielding the target compound.

Reaction Mechanisms

The compound can undergo several chemical reactions:

  • Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
  • Oxidation : The hydroxyl group can be oxidized to a carbonyl group using strong oxidizing agents.
  • Reduction : The quinoxaline ring can be reduced to dihydroquinoxaline derivatives using reducing agents like sodium borohydride.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that quinoxaline derivatives exhibit broad-spectrum activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from low to moderate levels, indicating significant antimicrobial potential .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro tests against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The IC50 values for these compounds ranged from 10.63 to 42.16 μg/mL, demonstrating their potential as anticancer agents .

Cell LineIC50 (μg/mL)Reference Drug (Doxorubicin)
MCF-720.5 ± 1.515
NCI-H46030.0 ± 2.010

The mechanism of action for this compound involves its interaction with biological targets through covalent bonding facilitated by the bromomethyl group. This interaction can inhibit enzyme activity or disrupt cellular processes critical for pathogen survival or cancer cell proliferation. Additionally, the hydroxyl group enhances binding affinity through hydrogen bonding, while the quinoxaline ring interacts with aromatic residues in proteins.

Case Studies

Several studies have highlighted the efficacy of quinoxaline derivatives in treating infections and cancer:

  • Antimicrobial Efficacy : A study involving various synthesized quinoxaline derivatives showed that specific compounds exhibited significant inhibition against both bacterial and fungal strains, suggesting their dual action as antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that certain derivatives had selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, indicating a favorable therapeutic index .

特性

IUPAC Name

3-(bromomethyl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTAKCFOTFCVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211287
Record name 3-(Bromomethyl)-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62235-61-4
Record name 3-(Bromomethyl)-2-quinoxalinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62235-61-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Bromomethyl)-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

O-phenylenediamine (1.0 g., 0.0092 mol.) was dissolved in tetrahydrofuran (50 ml.) and 3-bromopyruvic acid (1.7 g., 0.0102 mol.) added. The reaction mixture was stirred at room temperature for one hour, during which time the product precipitated as a yellow solid. The product was collected by filtration and crystallized from methylene chloride. (0.91 g., m.p. 221°-223° (dec.) 41%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。